molecular formula C22H23ClN4O2 B12209272 N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(morpholin-4-yl)acetamide

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(morpholin-4-yl)acetamide

Cat. No.: B12209272
M. Wt: 410.9 g/mol
InChI Key: KUYLXVQREBKZQZ-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(morpholin-4-yl)acetamide is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(morpholin-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Benzodiazepine Core: This step involves the cyclization of a suitable precursor, such as 2-amino-5-chlorobenzophenone, with an appropriate reagent like methylamine under acidic conditions.

    Introduction of the Morpholine Group: The morpholine moiety is introduced through a nucleophilic substitution reaction, where the benzodiazepine core reacts with morpholine in the presence of a base like sodium hydride.

    Acetylation: The final step involves the acetylation of the morpholine-substituted benzodiazepine using acetic anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzodiazepine core, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSH) can be employed under basic conditions.

Major Products

    Oxidation: Formation of benzodiazepine ketones or carboxylic acids.

    Reduction: Formation of benzodiazepine alcohols or amines.

    Substitution: Formation of various substituted benzodiazepine derivatives.

Scientific Research Applications

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(morpholin-4-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing novel benzodiazepine derivatives with potential pharmacological activities.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as anxiety and epilepsy.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties. The molecular pathways involved include modulation of ion channels and neurotransmitter release, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(morpholin-4-yl)acetamide is unique due to the presence of the morpholine group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural feature differentiates it from other benzodiazepines and may lead to unique therapeutic applications and side effect profiles.

Properties

Molecular Formula

C22H23ClN4O2

Molecular Weight

410.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C22H23ClN4O2/c1-15-21(16-6-8-17(23)9-7-16)22(25-19-5-3-2-4-18(19)24-15)26-20(28)14-27-10-12-29-13-11-27/h2-9,21H,10-14H2,1H3,(H,25,26,28)

InChI Key

KUYLXVQREBKZQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)CN4CCOCC4

Origin of Product

United States

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